Product packaging for 6-Chloro-7-methyl-chroman-4-one(Cat. No.:CAS No. 102541-24-2)

6-Chloro-7-methyl-chroman-4-one

Cat. No.: B3394263
CAS No.: 102541-24-2
M. Wt: 196.63 g/mol
InChI Key: ABNQLTZOCRGBPC-UHFFFAOYSA-N
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Description

Significance of Chroman-4-ones in Medicinal Chemistry and Organic Synthesis

The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry. acs.orgresearchgate.netresearchgate.net This designation is due to its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological and pharmaceutical activities. rsc.orgresearchgate.net The versatility of the chromanone scaffold allows it to serve as a foundational template for designing novel compounds with potential therapeutic applications. nih.govacs.org

In medicinal chemistry, chroman-4-one derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govontosight.aiontosight.ai For instance, certain flavanones (2-phenyl-chroman-4-ones) are being investigated for their potential in treating cancer and other diseases. nih.gov The biological activity is highly dependent on the substitution pattern on the chromanone core. acs.org

From an organic synthesis perspective, chroman-4-ones are valuable intermediates and building blocks. researchgate.netresearchgate.netnih.gov Their synthesis has been a subject of considerable research, with various methods developed to create diverse derivatives. rsc.org These synthetic strategies include cascade radical annulation, Michael additions, and other multi-step reactions to functionalize the scaffold at various positions. researchgate.netresearchgate.netmdpi.com

Overview of Halogenated Chromanone Derivatives

Halogenation is a frequently employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacological properties of drug candidates. rsc.orgnih.gov The introduction of halogen atoms, such as chlorine or bromine, onto the chromanone scaffold can significantly alter a molecule's biological activity, stability, and binding affinity to target proteins. ontosight.ainih.gov

Research has shown that halogenated chromanones can be potent and selective inhibitors of various enzymes. acs.org A notable example is 8-bromo-6-chloro-2-pentylchroman-4-one, which was identified as a potent inhibitor of SIRT2, an enzyme implicated in neurodegenerative disorders. acs.orgmdpi.com The presence of electron-withdrawing groups like halogens at the 6- and 8-positions was found to be favorable for high potency. acs.org The development of synthetic methods for preparing halogenated 4-chromanone (B43037) derivatives is an active area of research, aiming for cost-effective and environmentally friendly processes. rsc.orggoogle.com

Scope and Objectives of Academic Research on 6-Chloro-7-methyl-chroman-4-one

Specific academic research focusing exclusively on this compound is limited in publicly available literature. The primary focus of research in this area tends to be on the broader class of chroman-4-ones or on derivatives with different substitution patterns that have shown significant biological activity.

The objectives of research on related halogenated and methylated chromanones generally include:

Synthesis: Developing efficient and novel synthetic routes to produce these complex molecules. For example, a method for synthesizing the related compound 6-Chloro-7-methoxy-2-methylchroman-4-one has been reported, involving the reaction of 4-chloro-3-methoxyphenol (B1631401) with crotonic acid. prepchem.com

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the chromanone ring influence biological activity. Studies on similar compounds have explored how the position and nature of groups (e.g., alkyl chains, halogens) affect their potency as enzyme inhibitors. acs.orggu.se

Pharmacological Evaluation: Screening newly synthesized compounds for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. nih.govchemimpex.com For instance, derivatives are often tested for their ability to inhibit specific enzymes or cell proliferation. gu.se

While direct studies on this compound are not extensively documented, research on analogous compounds provides a framework for understanding its potential chemical properties and biological significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO2 B3394263 6-Chloro-7-methyl-chroman-4-one CAS No. 102541-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQLTZOCRGBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of 6 Chloro 7 Methyl Chroman 4 One and Its Analogs

Strategies for Introducing Varied Substituents on the Chromanone Core

A variety of synthetic strategies have been developed to introduce diverse substituents onto the chromanone core, enabling the exploration of structure-activity relationships. These methods often target the C-2, C-3, C-6, and C-8 positions of the chroman-4-one ring system. gu.se

One common approach involves the base-promoted condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.org Microwave-assisted synthesis has proven to be an efficient method for this condensation, leading to the formation of 2-alkyl-substituted chroman-4-ones in moderate to high yields. acs.org This method offers a rapid and effective route to a diverse set of derivatives. acs.orgacs.org

Further functionalization can be achieved through various reactions. For instance, bromination at the 3-position of the chroman-4-one scaffold opens up avenues for introducing a range of substituents such as amino, acetate, and cyano groups through substitution reactions. gu.se Palladium-mediated cross-coupling reactions have also been successfully employed to incorporate various functional groups, leading to highly substituted chroman-4-one structures. acs.org

The introduction of substituents can also be guided by the desired biological activity. For example, in the development of SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory potency. acs.orgnih.gov This highlights how strategic substitution can be used to tune the properties of the resulting derivatives.

Table 1: Examples of Synthesized Chroman-4-one Derivatives and their Substitutions

Compound2-Substituent6-Substituent8-SubstituentReference
1an-PentylChloroBromo acs.org
1fn-PentylChloroH acs.org
1gn-PentylNitroBromo acs.org
1hn-PentylMethoxy (B1213986)Bromo acs.org
1kn-PropylChloroBromo acs.org
1ln-HeptylChloroBromo acs.org
1mPhenethylChloroBromo acs.org
1oIndole-3-ethylChloroBromo acs.org
3bPhenylChloroBromo acs.org

Synthesis of Halogenated and Alkylated Chromanone Derivatives

The synthesis of halogenated and alkylated chromanone derivatives is a key area of focus due to the significant impact of these substituents on the properties of the final compounds.

Halogenated Derivatives:

Halogenation of the chroman-4-one core can be achieved through various methods. A method for preparing halogenated 4-chromanone (B43037) derivatives involves an esterification reaction, followed by a rearrangement and cyclization reaction. google.com This process is reported to be a cost-effective and high-yielding route for industrial production. google.com For instance, the crystal structure of 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde has been reported, providing insight into the influence of the chloro and methyl substituents on the molecular structure. nih.gov The synthesis of other halogenated derivatives, such as 6,8-dibromo-2-pentylchroman-4-one, has also been documented. nih.gov

Alkylated Derivatives:

Alkylation of the chromanone scaffold, particularly at the C-2 position, is commonly achieved through a base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation. acs.orgnih.gov This one-step procedure allows for the efficient synthesis of a variety of 2-alkyl-substituted chroman-4-ones. acs.orgacs.org The choice of the aliphatic aldehyde determines the nature of the alkyl substituent at the 2-position. acs.org Studies have shown that the length and branching of the alkyl chain at the 2-position can significantly influence the biological activity of the resulting compounds. acs.org For example, a pentyl group at the 2-position was found to be optimal for SIRT2 inhibition among a series of studied alkyl derivatives. acs.org

Table 2: Research Findings on Halogenated and Alkylated Chromanone Derivatives

Derivative TypeSynthetic MethodKey FindingsReference
HalogenatedEsterification, rearrangement, cyclizationHigh-yield, cost-effective industrial process. google.com
HalogenatedNot specifiedCrystal structure of 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde determined. nih.gov
AlkylatedBase-mediated aldol condensation with microwave irradiationEfficient one-step synthesis of 2-alkyl-substituted chroman-4-ones. acs.orgacs.org
AlkylatedStructure-activity relationship studiesThe length of the C-2 alkyl chain influences biological activity. acs.org

Formation of Spirochromanones and Other Fused Systems

The chromanone framework serves as a building block for the synthesis of more complex molecular architectures, including spirochromanones and other fused ring systems. researchgate.netresearchgate.net These structures are of significant interest due to their presence in a wide array of biologically active natural products and pharmaceuticals. researchgate.net

Spirochromanones:

Spirochromanones are characterized by a spirocyclic junction where the chromanone ring shares a single atom with another ring system. The synthesis of these compounds can be achieved through a one-pot, three-component reaction. For instance, novel spirochromanone derivatives have been synthesized from 2-hydroxyacetophenone (B1195853) and cyclic alkanones under microwave irradiation in good yields. researchgate.net Another approach involves the condensation and cyclization of α-hydroxy acetophenone (B1666503) with 4-piperidone, followed by amidation to yield N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues. researchgate.net Visible light-driven radical cyclization and epoxidation of o-(allyloxy)arylaldehydes has also been employed to synthesize spiroepoxy chroman-4-ones. researchgate.net

Other Fused Systems:

Beyond spirocycles, the chromanone core can be incorporated into other fused heterocyclic systems. Methodologies have been developed to provide access to fused chromanone systems in a single synthetic step. researchgate.net These methods often involve intramolecular cyclization reactions. For example, the reaction of o-hydroxyarylenaminones can be triggered by Selectfluor to construct difluorinated 2-amino-substituted chromanones through a tandem cyclization. researchgate.net Such strategies offer an efficient route to novel and complex heterocyclic structures based on the chroman-4-one scaffold.

Spectroscopic and Crystallographic Elucidation of 6 Chloro 7 Methyl Chroman 4 One Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

No specific ¹H or ¹³C NMR data for 6-Chloro-7-methyl-chroman-4-one could be located. The analysis of chemical shifts, coupling constants, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which are crucial for unambiguous structure assignment, is therefore not possible.

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

Specific IR absorption bands for characteristic functional groups (e.g., the carbonyl group at C4) and the fragmentation pattern from mass spectrometry analysis for this compound are not available. This information is vital for confirming the molecular structure and connectivity.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published single crystal X-ray diffraction studies for this compound. Consequently, critical crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, which define the precise three-dimensional arrangement of the molecule in the solid state, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Without crystallographic data, a Hirshfeld surface analysis cannot be performed. This analysis is used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the crystal packing and stability.

Further experimental research is required to generate the necessary data for a complete spectroscopic and crystallographic elucidation of this compound.

Computational and Theoretical Investigations of 6 Chloro 7 Methyl Chroman 4 One

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum computational chemistry used to determine the electronic structure and geometric properties of molecules. By approximating the exchange-correlation energy, DFT methods like the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict a molecule's ground-state geometry and various properties. researchgate.netresearchgate.net

For 6-Chloro-7-methyl-chroman-4-one, a DFT calculation would yield its optimized 3D structure, providing precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's conformation, including the puckering of the dihydropyran ring and the spatial orientation of the chloro and methyl substituents on the benzene (B151609) ring. For instance, in studies of other chromanones, DFT has been used to determine the absolute configuration of enantiomers by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. acs.org

Table 1: Predicted Geometric Parameters from DFT for this compound This table is illustrative of the types of data obtained from a DFT geometry optimization. Actual values require specific calculation.

Parameter TypeAtoms InvolvedDescription
Bond LengthC4=OThe length of the carbonyl double bond, crucial for reactivity.
Bond LengthC6-ClThe length of the carbon-chlorine bond.
Bond LengthC7-C(methyl)The length of the bond connecting the methyl group to the aromatic ring.
Bond AngleO-C4-C4aThe angle within the pyranone ring involving the carbonyl group.
Dihedral AngleC2-C3-C4-C4aThe angle defining the conformation and puckering of the non-aromatic ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic interactions, chemical bonds, and molecular structure. wiley-vch.de This analysis identifies critical points in the electron density field where the gradient of the density is zero. These points are classified as nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). nih.gov

The properties at a BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, while for closed-shell interactions (like hydrogen bonds or van der Waals forces), both values are relatively low and ∇²ρ(r) is positive. researchgate.netwiley-vch.de In a study on related chromone (B188151) derivatives, QTAIM analysis highlighted the π-bond character in the aromatic regions through ellipticity parameters. researchgate.net For this compound, QTAIM would be used to characterize the covalent bonds within the scaffold and analyze any potential non-covalent interactions, such as intramolecular hydrogen bonds or halogen bonds, that stabilize its conformation.

Table 2: Key Parameters from QTAIM Analysis This table describes the significance of parameters that would be derived from a QTAIM analysis of the target compound.

QTAIM ParameterSymbolSignificance
Electron Density at BCPρ(r)Indicates the strength of the bond; higher values suggest stronger bonds.
Laplacian of Electron Density∇²ρ(r)Indicates the nature of the interaction. Negative values signify shared (covalent) interactions, while positive values indicate closed-shell (ionic, H-bond) interactions.
EllipticityεMeasures the anisotropy of electron density at the BCP. High values for a bond suggest significant π-character.
Total Energy DensityH(r)The sign of H(r) at the BCP helps distinguish between different types of interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen at the C4 position and the ether oxygen at the C1 position, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov Conversely, the hydrogen atoms and the region around the electron-withdrawing chlorine atom would likely exhibit a positive or near-positive potential (blue/green), influencing intermolecular interactions. nih.gov

HOMO-LUMO Energy Analysis and Related Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. edu.krdyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-deficient pyranone ring, particularly the carbonyl group. The electron-donating methyl group and the electron-withdrawing chloro group would modulate these energy levels. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table explains descriptors that would be calculated from a HOMO-LUMO analysis.

DescriptorFormulaChemical Significance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap means higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; measures the polarizability of a molecule.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons.
Electrophilicity Index (ω)μ² / (2η) where μ = -χMeasures the energy stabilization when the system acquires additional electronic charge.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling numerous conformations and orientations of the ligand within the binding site and scoring them based on binding affinity, usually expressed in kcal/mol. researchgate.net

Chroman-4-one derivatives have been extensively studied as inhibitors for various protein targets. nih.govacs.org For example, docking studies of chroman-4-one analogues against pteridine (B1203161) reductase 1 (PTR1), an enzyme from parasitic protozoa, revealed key interactions. The chroman-4-one scaffold was found to engage in a π-sandwich interaction with a phenylalanine residue and the NADP+ cofactor, while the carbonyl group at C4 formed hydrogen bonds with an arginine residue. nih.gov Similar studies on sirtuin 2 (SIRT2) inhibitors showed that water molecules can mediate interactions between the chroman-4-one carbonyl group and the protein. acs.org

If this compound were to be docked into a target protein, the simulation would predict its preferred binding pose and affinity. The analysis would detail specific interactions, such as hydrogen bonds involving the carbonyl oxygen, hydrophobic interactions with the methyl group, and potential halogen bonds involving the chlorine atom, providing a rational basis for its biological activity.

Table 4: Illustrative Molecular Docking Results for Chroman-4-one Derivatives against Various Protein Targets This table provides examples of docking studies on related compounds to demonstrate the application of this technique.

Compound TypeProtein TargetKey Interactions ObservedReference
Flavanone (a chroman-4-one derivative)Pteridine Reductase 1 (PTR1)π-sandwich with Phe97; H-bond from C4=O to Arg14; H-bond from C6-OH to NADP+. nih.gov
Spiroquinoxalinopyrrolidine-chromanone hybridAcetylcholinesterase (AChE)Hydrogen bonds and hydrophobic interactions within the active site gorge. nih.gov
2-Aryl-substituted chroman-4-oneSirtuin 2 (SIRT2)Hydrophobic interactions in the binding channel; water-mediated H-bond with C4=O. acs.org
1,3,4-Oxadiazole-chromanone hybridCyclin-Dependent Kinase 2 (CDK2)Strong binding affinity with docking scores up to -10.654 kcal/mol. researchgate.net

Biological Activities and Mechanistic Studies of 6 Chloro 7 Methyl Chroman 4 One and Its Derivatives in Vitro Focus

Anticancer and Antiproliferative Activities

Chroman-4-one derivatives have garnered considerable attention for their potential as anticancer agents. nih.govnih.gov Their cytotoxic effects have been observed against various cancer cell lines, including those of leukemia, breast, lung, and colon cancer. nih.gov

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

The cytotoxic potential of chroman-4-one derivatives has been evaluated in several human cancer cell lines. For instance, two derivatives of 6-Chloro-7-methyl-chroman-4-one have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov The potency of these compounds in inhibiting cancer cell growth often correlates with their ability to inhibit specific enzymes involved in cancer progression. nih.gov

In a broader context, various chromone (B188151) and chroman-4-one derivatives have been synthesized and assessed for their cytotoxicity against cell lines such as HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast cancer). nih.gov Studies have shown that chromane-2,4-dione derivatives, which are structurally related to chroman-4-ones, can exhibit higher potency compared to their chromen-4-one counterparts. nih.gov For example, one such derivative displayed IC50 values of 42.0 ± 2.7 μM against HL-60 cells and 24.4 ± 2.6 μM against MOLT-4 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Chroman-4-one Derivatives

Compound/DerivativeCancer Cell LineActivityReference
This compound derivative 1MCF-7 (Breast Cancer)Antiproliferative nih.gov
This compound derivative 2A549 (Lung Carcinoma)Antiproliferative nih.gov
Chromane-2,4-dione derivativeHL-60 (Leukemia)IC50: 42.0 ± 2.7 μM nih.gov
Chromane-2,4-dione derivativeMOLT-4 (Leukemia)IC50: 24.4 ± 2.6 μM nih.gov
3-benzylidene-chroman-4-one derivativeK562, MDA-MB-231, SK-N-MCIC50: 3.86 µg/ml researchgate.net

Modulation of Sirtuin Enzymes (e.g., SIRT2 Inhibition)

Sirtuins (SIRTs) are a class of enzymes that have emerged as significant targets in drug discovery due to their involvement in cellular processes like aging and the development of neurodegenerative diseases and cancer. nih.govacs.org Specifically, SIRT2's role in cell cycle regulation has made it an attractive target for cancer therapy. nih.gov Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, which in turn inhibits tumor growth. nih.gov

Derivatives of chroman-4-one have been identified as potent and selective inhibitors of SIRT2. nih.govnih.govacs.org For instance, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated an IC50 value of 4.5 μM for SIRT2 inhibition. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent inhibition. nih.govacs.org Larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, are favorable for high potency. nih.govacs.org The inhibitory activity of these compounds against SIRT2 often correlates with their antiproliferative effects in cancer cells. nih.gov

Table 2: SIRT2 Inhibition by Chroman-4-one Derivatives

CompoundSIRT2 Inhibition (IC50)SelectivityReference
8-bromo-6-chloro-2-pentylchroman-4-one4.5 μMSelective over SIRT1 and SIRT3 acs.org
6,8-dibromo-2-pentylchroman-4-one1.5 μMSelective over SIRT1 and SIRT3 nih.gov
6-bromo-8-chloro-chroman-4-one derivative1.8 μMSelective over SIRT1 and SIRT3 acs.org

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a dual role in cancer. nih.gov While high levels of ROS can promote tumorigenesis, they can also be harnessed to induce cancer cell death. nih.gov

Some anticancer agents exert their effects by inducing oxidative stress and promoting the generation of ROS within cancer cells. nih.gov This can lead to the activation of various cell death pathways. For example, certain natural product extracts have been shown to trigger ROS-mediated autophagy and caspase-dependent apoptosis in human lung carcinoma cells. nih.gov While direct studies on this compound's role in ROS generation are not extensively detailed in the provided context, the broader class of chroman derivatives is known to possess antioxidant properties, which involves interaction with ROS. ontosight.ai The induction of oxidative stress is a known mechanism for some anticancer compounds, leading to metabolic reprogramming and ultimately cell death. nih.gov

Apoptosis and Autophagy Induction Mechanisms

Apoptosis, or programmed cell death, and autophagy, a cellular degradation process, are critical mechanisms in cancer therapy. nih.govmdpi.com Many anticancer compounds function by inducing one or both of these processes.

Chroman-4-one derivatives have been shown to induce apoptosis in cancer cells. For example, certain 3-benzylidene-chroman-4-one derivatives induce apoptosis in breast cancer cells. researchgate.net The induction of apoptosis can be confirmed through methods like acridine (B1665455) orange/ethidium bromide staining and observing the activation of key proteins like caspases. researchgate.netnih.gov

Autophagy can have a dual role in cancer, acting as a survival mechanism or promoting cell death. mdpi.com In some contexts, inhibiting autophagy can enhance the effectiveness of chemotherapy-induced apoptosis. mdpi.com Conversely, inducing autophagy-mediated cell death is also a promising anticancer strategy. mdpi.com Some compounds can trigger both ROS-mediated autophagy and caspase-dependent apoptosis. nih.gov The interplay between these two pathways is complex; for instance, autophagy can sometimes act as a suppressor of apoptosis. nih.gov The mTOR pathway is a key regulator of autophagy, and its inhibition can lead to autophagic cell death. mdpi.comresearchgate.net

Enzyme Inhibition Beyond Sirtuins (e.g., Kinases, Proteases)

While sirtuin inhibition is a key mechanism for some chroman-4-one derivatives, these compounds can also target other enzymes crucial for cancer cell survival and proliferation, such as kinases and proteases. The general class of chroman derivatives has been investigated for their ability to interact with various biological targets, including enzymes. ontosight.ai The specific inhibitory profile of this compound and its derivatives against a broader range of kinases and proteases warrants further investigation to fully elucidate their anticancer mechanisms.

Antimicrobial Activities

In addition to their anticancer properties, chroman-4-one derivatives have demonstrated antimicrobial activity against a range of pathogens. nih.gov

Substitutions on the chromanone scaffold are key to their antimicrobial potential. For instance, a 6-chloro-2-vinyl chroman-4-one has shown activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.gov The presence of the chloro group is noted to enhance this activity. nih.gov Other derivatives, such as those with pyrazol-4-yl substitutions at the C-2 position, have displayed broad-spectrum antibacterial activity. nih.gov Furthermore, 3-azolyl-4-chromanone phenyl hydrazones have exhibited antifungal potential against pathogens like Candida albicans and Aspergillus niger. nih.gov This suggests that the chroman-4-one scaffold is a versatile platform for developing new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the chroman-4-one scaffold have demonstrated notable antibacterial properties, with activity profiles that often vary between Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net Research indicates that these compounds generally exhibit more potent activity against Gram-positive pathogens, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), while showing lesser effects on Gram-negative bacteria such as E. coli and P. aeruginosa. acs.org

Structure-activity relationship (SAR) studies reveal that specific chemical features are crucial for antibacterial efficacy. For instance, the presence of hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the 2-position of the chroman-4-one scaffold can enhance antibacterial activity. acs.orgresearchgate.net Furthermore, it has been observed that substitutions with electron-withdrawing groups, such as chlorine, at the C6 and C7 positions of the chromone ring can lead to an increase in antibacterial effects. nih.gov Some synthesized 4-chromanone (B43037) derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against Gram-positive bacteria. acs.orgresearchgate.net The mechanism of action for some of these derivatives involves the dissipation of the bacterial membrane potential, which in turn inhibits the biosynthesis of macromolecules. researchgate.net

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
7-hydroxy-4-chromanone derivativeS. aureus (MRSA)3.13 acs.org
6-hydroxy-4-chromanone derivativeS. aureus (MRSA)6.25 acs.org
7-hydroxy-4-chromanone derivativeE. faecalis6.25 acs.org
6-hydroxy-4-chromanone derivativeE. faecalis12.5 acs.org
6-Chloro-2-vinyl chroman-4-oneBacillus subtilis4.17 nih.gov
6-Chloro-2-vinyl chroman-4-oneEscherichia coli4.17 nih.gov
6-Chloro-2-vinyl chroman-4-oneStaphylococcus aureus7.30 nih.gov

Antifungal Properties

The chroman-4-one framework is also a key component in the development of novel antifungal agents. nih.gov The rise of pathogenic microbial infections has spurred the search for new compounds with broad-spectrum activity against a range of fungal strains. nih.gov Derivatives such as 3-azolyl-4-chromanone phenyl hydrazones have shown significant antifungal potential against pathogens including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov

Recent studies have focused on chromone derivatives against various Candida species. Specifically, four chromone-3-carbonitrile derivatives demonstrated potent antifungal activity, with MICs ranging from 5 to 50 µg/mL. nih.gov These compounds were found to be fungicidal, and the most active among them, 6-bromochromone-3-carbonitrile, was shown to inhibit virulence factors in C. albicans, such as biofilm formation, cell aggregation, and hyphal growth. nih.gov The mechanism appears to involve the downregulation of genes related to hyphae formation and biofilm development. nih.gov Another study on (E)-benzylidene-chroman-4-one reported fungicidal-like activity against Candida spp., with its mechanism likely involving action on the plasma membrane. semanticscholar.org

Compound DerivativeFungal StrainMIC (µg/mL)Reference
6-Bromochromone-3-carbonitrileC. albicans DAY1855 nih.gov
6-Bromochromone-3-carbonitrileC. albicans ATCC 102315 nih.gov
6-Bromochromone-3-carbonitrileC. glabrata ATCC 200150 nih.gov
6-Bromochromone-3-carbonitrileC. parapsilosis ATCC 2201910 nih.gov
(E)-benzylidene-chroman-4-oneCandida spp.62.5 - 1000 semanticscholar.org

Antiviral Activities

Human Rhinovirus (HRV) Capsid-Binding Inhibition

In the effort to develop broad-spectrum inhibitors of Human Rhinovirus (HRV), the cause of the common cold, novel series of chroman-4-one and related derivatives have been designed and synthesized. nih.gov These compounds were evaluated for their in vitro efficacy against HRV 1B and HRV 14, which represent the B and A groups of rhinoviruses, respectively. nih.gov Many of the synthesized analogues proved to be potent and selective inhibitors of both HRV serotypes, with HRV 1B generally showing greater susceptibility. nih.gov This line of research identifies the chroman-4-one scaffold as a viable starting point for designing agents that bind to the viral capsid, a well-established strategy for inhibiting picornaviruses like HRV. nih.govnih.gov

Elucidation of Mechanistic Pathways at the Viral Uncoating Level

Mechanistic studies on the most potent compounds from these series have shed light on their mode of action. For instance, (E)-6-chloro-3-(3-phenylprop-1-en-1-yl)-2H-chromene, a highly effective inhibitor of HRV 1B, is suggested to function as a capsid-binder. nih.gov These types of inhibitors typically lodge into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. nih.gov This interference at the uncoating stage effectively halts the viral replication cycle before it can begin. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition Studies

Chroman-4-one derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov A study focusing on chromone-hydroxypyridinone hybrids found that substitutions on the chromone ring were key to inhibitory activity. nih.gov Specifically, derivatives with alkyl groups at the C-6 or C-7 position of the chromone nucleus were the most promising, exhibiting potent and selective hMAO-B inhibitory activity with IC50 values in the nanomolar range. nih.gov

In a separate study, 5-hydroxy-2-methyl-chroman-4-one, isolated from a lichen fungus, was identified as a selective and reversible MAO-B inhibitor. nih.gov It displayed competitive inhibition with a Ki value of 0.896 µM. nih.gov Docking simulations suggested its higher affinity for MAO-B over MAO-A is due to a hydrogen bond interaction with the Cys172 residue in the MAO-B active site. nih.gov

Compound DerivativeActivityValueSelectivity Index (SI)Reference
Chromone derivative 17dhMAO-B IC5067.02 ± 4.3 nM>149 nih.gov
5-hydroxy-2-methyl-chroman-4-onehMAO-B IC503.23 µM~4 nih.gov
5-hydroxy-2-methyl-chroman-4-oneKi (hMAO-B)0.896 µMN/A nih.gov

Peptidomimetic Applications (e.g., Somatostatin (B550006) Receptor Agonism)

The rigid structure of the chroman-4-one scaffold makes it an excellent framework for the development of peptidomimetics—small molecules that mimic the structure and function of peptides. gu.se This approach is valuable because peptides often make poor drugs due to enzymatic degradation and low oral bioavailability. gu.se Researchers have successfully used chroman-4-ones and chromones to develop mimetics of the peptide hormone somatostatin. gu.se

By attaching the necessary amino acid side chains as substituents onto the chroman-4-one scaffold, scientists have engineered β-turn mimetics of somatostatin. gu.se This work has led to the identification of at least two chroman-4-one derivatives that exhibit agonistic properties for two different subtypes of the somatostatin receptor. gu.se Somatostatin and its analogs are used clinically, particularly in oncology, to treat neuroendocrine tumors by inhibiting hormone secretion and tumor growth. nih.gov The development of non-peptide, small-molecule agonists based on the chroman-4-one scaffold represents a significant advancement in this field. gu.se

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methyl Chroman 4 One Analogs

Impact of Substituent Position and Nature on Biological Efficacy and Selectivity

The biological activity of chroman-4-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic and benzene (B151609) rings. nih.gov Even minor changes to the molecular structure can significantly alter the compound's efficacy and selectivity. nih.gov Research has focused on modifying positions C-2, C-3, C-6, C-7, and C-8 to probe their influence on various biological targets. nih.govgu.se

Substitutions on the Benzene Ring (Ring A):

Substituents on the aromatic ring of the chroman-4-one core are often essential for biological activity. Studies on SIRT2 inhibitors, for instance, revealed that the unsubstituted 2-pentylchroman-4-one was devoid of inhibitory activity, highlighting the necessity of substituents on the aromatic system. acs.org

Positions 6 and 8: These positions have been identified as critical for the SIRT2 inhibitory activity of chroman-4-one analogs. A clear trend indicates that larger, electron-withdrawing groups at both the 6- and 8-positions are favorable for high potency. nih.govacs.org For example, the dihalogenated derivatives 6,8-dibromo-2-pentylchroman-4-one and 8-bromo-6-chloro-2-pentylchroman-4-one were found to be highly potent SIRT2 inhibitors. nih.govacs.org Replacing the halogens with smaller but more electronegative fluorine atoms (as in a difluorinated analog) resulted in a considerable loss of activity, suggesting that the size of the substituent is a key factor. acs.org However, electron-withdrawing properties can further enhance activity. acs.org The replacement of a 6-chloro group with an electron-withdrawing nitro group maintained activity, whereas an electron-donating methoxy (B1213986) group at the same position led to a decrease in inhibitory function. acs.org

Position 7: The influence of substituents at the 7-position has also been explored. In some series of chromone (B188151) analogs, a hydroxyl group at C-7 was found to have little effect on anti-influenza virus activity. nih.govacs.org However, for other biological targets like antioxidant or antidiabetic activity, substitutions at C-7, often in combination with other positions, are considered significant. nih.gov

Substitutions on the Dihydropyran Ring (Ring C):

Position 2: The substituent at the C-2 position plays a crucial role in the activity of many chroman-4-one derivatives. nih.govacs.org For SIRT2 inhibition, an alkyl chain of three to five carbons in this position was found to be crucial for high potency. nih.govacs.org Replacing a lipophilic pentyl side chain with a more polar ethylene (B1197577) glycol chain led to a significant drop in activity, indicating the importance of this group's properties. acs.org In studies targeting parasitic enzymes, a phenol (B47542) group linked to position 2 was observed to be located in a predominantly hydrophobic pocket. nih.gov

Position 3: Modifications at the C-3 position have been shown to be a viable strategy for generating potent analogs. gu.se For instance, introducing various substituents such as methoxyphenyl or benzylidene groups at C-3 can yield compounds with significant antioxidant activity. nih.gov

The α,β-unsaturated carbonyl group, a common feature in related flavonoid structures, is also considered an important pharmacophoric group for the anticancer activity of some chroman-4-one derivatives. nih.gov

PositionSubstituent TypeImpact on Biological ActivityExample Target/ActivityReference
C-6 & C-8Large, electron-withdrawing groups (e.g., -Br, -Cl)Increases potencySIRT2 Inhibition nih.govacs.org
C-6 & C-8Large, less electronegative groups (e.g., -CH₃)Maintains or slightly decreases activity compared to halogensSIRT2 Inhibition acs.org
C-6 & C-8Small, electron-withdrawing groups (e.g., -F)Decreases potencySIRT2 Inhibition acs.org
C-6Electron-donating group (e.g., -OCH₃)Decreases potencySIRT2 Inhibition acs.org
C-2Alkyl chain (3-5 carbons)Crucial for high potencySIRT2 Inhibition nih.govacs.org
C-2Polar groups (e.g., ethylene glycol)Decreases potencySIRT2 Inhibition acs.org
C-2 & C-3Aromatic or benzylidene groupsIncreases potencyAntioxidant Activity nih.gov

Stereochemical Considerations in Activity Profiles

The C-2 position of the chroman-4-one ring is a chiral center when it bears a substituent, meaning the molecule can exist as a pair of enantiomers (R and S forms). The spatial arrangement of atoms in these stereoisomers can lead to different interactions with biological targets, resulting in varied activity profiles.

In the context of SIRT2 inhibitors, the separation and individual testing of enantiomers of potent chroman-4-one analogs have been performed. nih.gov For the lead compound 8-bromo-6-chloro-2-pentylchroman-4-one, analysis of the individual enantiomers revealed only small differences in their inhibitory activities, with the (S)-enantiomer being slightly more potent than the (R)-enantiomer. acs.org

In contrast, a more pronounced stereochemical preference was observed in studies targeting pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei (TbPTR1), an enzyme involved in parasitic diseases. nih.gov When a racemic mixture of a chroman-4-one analog was used for crystallographic studies with the enzyme, only the R-enantiomer was observed bound in the active site. nih.gov This finding provides clear evidence of stereospecific recognition by the enzyme, where one enantiomer fits preferentially into the binding pocket. Such stereochemical insights are invaluable for designing more selective and potent inhibitors.

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com This approach, often combined with molecular docking simulations, allows for the design of novel ligands with improved affinity and selectivity for a biological target. acs.orgyoutube.com

For chroman-4-one-based SIRT2 inhibitors, a homology model of SIRT2 was constructed to understand the binding mode of these compounds, providing a structural basis for the observed SAR data. acs.org Docking studies with potent analogs suggested a specific binding orientation within the enzyme's active site. acs.org

Key proposed interactions from these models include:

Hydrogen Bonding: The carbonyl oxygen of the chroman-4-one scaffold was predicted to form hydrogen bonds with an active site glutamine residue (Gln142). acs.org

Hydrophobic Interactions: The methyl groups on the chroman-4-one ring were positioned in a small hydrophobic pocket. acs.org The substituent at the C-2 position was also found to occupy a hydrophobic region of the binding site. acs.org

Water-Mediated Interactions: A water molecule was observed to mediate the interaction between the carbonyl group of the chroman-4-one and the protein. acs.org

These modeling studies provide a rational explanation for the SAR findings. For example, the model helps to rationalize why large, hydrophobic substituents at specific positions are crucial for potent activity. This structural understanding enables the rational design of new analogs with optimized interactions, moving beyond serendipitous discovery towards targeted ligand development. acs.org The use of such structure-based design principles is essential for focusing combinatorial libraries and improving the efficiency of the drug discovery process. nih.gov

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While general methods for the synthesis of chroman-4-ones exist, future research should focus on developing novel, more sustainable, and efficient synthetic routes specifically for 6-Chloro-7-methyl-chroman-4-one. Current syntheses of related chromanones often involve multi-step procedures that may utilize harsh reagents and generate significant waste. nih.gov

Future synthetic strategies could explore:

Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including flavones from chroman-4-ones. rasayanjournal.co.in Applying MAOS to the synthesis of this compound could offer a more environmentally friendly alternative to conventional heating methods.

Catalytic methods: The development of novel catalysts, such as organocatalysts or transition-metal catalysts, could enable more selective and efficient cyclization reactions to form the chromanone ring. For instance, a bioinspired, late-stage organocatalytic halo-cycloetherification has been successfully used to construct the chroman scaffold of α-tocopherol, demonstrating the potential for catalytic strategies in synthesizing complex chromans. acs.orgacs.org

Flow chemistry: Continuous-flow processes can offer advantages in terms of safety, scalability, and product consistency. acs.orgacs.org Exploring the synthesis of this compound using flow chemistry could lead to a more sustainable and industrially viable production method.

A key starting material for such syntheses could be 4-chloro-3-methylphenol, which would need to be reacted with a suitable three-carbon synthon to construct the dihydropyranone ring. For example, a known synthesis for the related 6-Chloro-7-methoxy-2-methylchroman-4-one involves the reaction of 4-chloro-3-methoxyphenol (B1631401) with crotonic acid in methanesulfonic acid. prepchem.com A similar approach could be adapted for this compound.

Advanced Mechanistic Elucidation of Biological Actions and Molecular Targets

The chroman-4-one scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov However, the precise molecular mechanisms and specific biological targets for many derivatives, including this compound, remain to be fully elucidated.

Future research in this area should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein targets of this compound within cancer cells, microbes, or other relevant biological systems.

Enzyme Inhibition Studies: Investigating the inhibitory activity of the compound against key enzymes implicated in disease pathogenesis. For example, other substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, an enzyme involved in aging-related diseases like neurodegenerative disorders. acs.org

Pathway Analysis: Employing systems biology approaches to understand how this compound modulates specific signaling pathways. This could involve transcriptomic and metabolomic profiling of cells treated with the compound.

Structural Biology: Determining the crystal structure of this compound in complex with its biological target(s) would provide invaluable insights into the molecular basis of its activity and guide the design of more potent and selective analogs.

Rational Design of High-Potency and Selective Analogs based on Computational Insights

Computational chemistry and molecular modeling are powerful tools for the rational design of new drug candidates. Future research on this compound should leverage these approaches to design and synthesize novel analogs with enhanced potency and selectivity.

Key areas of focus include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of this compound analogs with their biological activity. This will help in identifying the key physicochemical properties that govern their efficacy.

Molecular Docking: Performing docking studies of this compound and its virtual analogs into the active sites of known or predicted biological targets. This can help in predicting binding affinities and modes of interaction, thereby guiding the design of more potent inhibitors. For instance, docking studies have been used to understand the interaction of other chroman-4-one derivatives with their target enzymes. acs.org

Pharmacophore Modeling: Developing a pharmacophore model based on the known active chroman-4-one derivatives. This model will define the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new lead compounds.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed analogs. This will help in prioritizing compounds with favorable drug-like properties for synthesis and further testing.

Exploration of New Biological Pathways and Therapeutic Avenues

While the chroman-4-one scaffold is known for its anticancer and antimicrobial activities, the specific substitution pattern of this compound may confer novel biological activities. Future research should aim to explore new therapeutic avenues for this compound.

Potential areas for investigation include:

Neurodegenerative Diseases: Given that some chroman-4-one derivatives have shown potential as inhibitors of enzymes implicated in neurodegenerative disorders, investigating the neuroprotective effects of this compound in models of Alzheimer's or Parkinson's disease is a promising direction. acs.org

Antiviral Activity: The chroman scaffold is present in some natural products with antiviral properties. Screening this compound against a panel of viruses could uncover new antiviral leads.

Metabolic Diseases: Certain flavonoids containing the chroman-4-one structure have demonstrated antidiabetic effects. nih.gov Exploring the potential of this compound to modulate metabolic pathways related to diabetes and obesity is another interesting avenue.

Parasitic Diseases: The chroman-4-one framework has been explored for its potential against parasitic infections. Investigating the efficacy of this compound against parasites like Trypanosoma and Leishmania could lead to the development of new anti-parasitic agents.

Utilization in Materials Science or Other Chemical Engineering Fields

The potential applications of chroman-4-one derivatives are not limited to the biomedical field. The unique photophysical and chemical properties of the chromanone core could be exploited in materials science and chemical engineering.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The chromophore structure of the chroman-4-one scaffold suggests potential for use as an emissive or charge-transporting material in OLEDs. Modifications to the core structure could be made to tune the photophysical properties for specific applications.

Fluorescent Probes: The development of fluorescent probes based on the this compound scaffold for the detection of specific ions, molecules, or changes in the cellular environment is a possibility. The chloro and methyl substituents could be further functionalized to introduce specific recognition motifs.

Polymer Chemistry: The chroman-4-one moiety could be incorporated into polymer backbones or as a pendant group to create novel polymers with unique thermal, optical, or mechanical properties.

Corrosion Inhibitors: The heterocyclic nature of the compound suggests it might have potential as a corrosion inhibitor for metals, an area that could be explored through electrochemical studies.

Q & A

Basic Research Questions

Q. How can the molecular structure of 6-Chloro-7-methyl-chroman-4-one be experimentally determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Grow high-quality crystals via slow evaporation (e.g., ethanol/DMF mixtures) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Use SHELXL for refinement, ensuring hydrogen atoms are placed via riding models and validating geometric parameters against standard bond distances .

Q. What are the key physicochemical properties (e.g., melting point) of this compound?

  • Methodological Answer : Determine melting point (Tfus) using differential scanning calorimetry (DSC) with a heating rate of 2–5°C/min under inert atmosphere. Literature reports Tfus ≈ 236.3 K (≈ -36.8°C) . Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition. Note discrepancies in reported values may arise from polymorphic forms or impurities .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Base-mediated aldol condensation followed by cyclization is a common approach. For example, react 2-hydroxy-5-methoxyacetophenone derivatives with chloro-substituted benzaldehydes under basic conditions (e.g., KOH/ethanol) . Optimize reaction temperature (5–10°C) to suppress side reactions. Purify via recrystallization (ethanol) and confirm purity by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for chroman-4-one derivatives?

  • Methodological Answer : Cross-examine experimental variables:

  • Assay conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or incubation times may alter IC50 values .
  • Compound purity : Validate via NMR (≥95% purity) and LC-MS to exclude degradation products .
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR studies .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., -OCH3 at position 6) to favor halogenation at position 7 .
  • Catalytic systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the chromanone core .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl group .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 carbonyl as a reactive center) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) and prioritize derivatives for synthesis .
  • ADMET profiling : Predict bioavailability (e.g., logP < 5) and toxicity (e.g., Ames test) via QSAR models .

Q. What crystallographic software and validation metrics are critical for refining this compound structures?

  • Methodological Answer :

  • Software : SHELXL for least-squares refinement; Olex2 or Mercury for visualization .
  • Validation : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.